molecular formula C20H22N4O2 B2425280 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1286713-29-8

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2425280
CAS RN: 1286713-29-8
M. Wt: 350.422
InChI Key: CSJDBGMFVCFZOO-UHFFFAOYSA-N
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Description

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide, also known as DPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antipsychotic Potential

Research has identified compounds with structural similarities to 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide exhibiting promising antipsychotic profiles. For instance, a study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols highlighted their antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, a characteristic differing from traditional antipsychotic agents. This suggests potential applications in developing new antipsychotic medications with unique mechanisms of action (Wise et al., 1987).

Antioxidant and Antimicrobial Activities

Another study focused on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, revealing significant antioxidant activities. These complexes were synthesized, characterized, and their solid-state structures were established via single-crystal X-ray crystallography. Their antioxidant activity was determined through various in vitro methods, indicating the potential of such compounds in antioxidant applications (Chkirate et al., 2019).

Synthesis and Structural Analysis

Compounds bearing the pyrazolone core have been synthesized and analyzed for their molecular conformations and hydrogen bonding capabilities. For instance, research on 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides showed different molecular conformations and hydrogen bonding in various dimensions, contributing to the understanding of their chemical behavior and potential applications in designing molecules with desired physical and chemical properties (Narayana et al., 2016).

properties

IUPAC Name

2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-23(2)20-18(15-7-5-4-6-8-15)13-24(22-20)14-19(25)21-16-9-11-17(26-3)12-10-16/h4-13H,14H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJDBGMFVCFZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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